5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydrobenzo[1,4]dioxine
Overview
Description
“5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydrobenzo[1,4]dioxine” is a chemical compound. It is a derivative of boric acid . The empirical formula is C13H16BFN2O2 . It is often used in the field of organic synthesis .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . Boronic acid pinacol ester compounds, which are significant reaction intermediates, have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Molecular Structure Analysis
The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
The compound, as a boronic acid derivative, has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . It is also one of the important nucleophiles in the Suzuki reaction .Physical and Chemical Properties Analysis
The compound has a molecular weight of 262.09 . More detailed physical and chemical properties are not specified in the available resources.Scientific Research Applications
Synthesis and Crystallographic Analysis
One of the primary research applications of compounds similar to 5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydrobenzo[1,4]dioxine involves their synthesis and detailed crystallographic analysis. Such compounds are often synthesized through multi-step substitution reactions and characterized using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. For instance, the synthesis and crystal structure of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, an analogous compound, was extensively studied. The research highlighted the compound's molecular structure as confirmed through various spectroscopic methods and X-ray diffraction, underpinning its potential in further scientific applications (Huang et al., 2021).
Density Functional Theory (DFT) Studies
DFT studies are integral to understanding the electronic structure and properties of chemical compounds. Research on related boric acid ester intermediates showcased the utilization of DFT to calculate molecular structures and compare these with crystallographic data. Such analyses provide insights into the compound's conformational stability, electronic properties, and potential reactivity (Huang et al., 2021).
Conjugated Polymers and Photoluminescence
Another significant application area involves the synthesis of conjugated polymers through palladium-catalyzed Suzuki coupling methods, where derivatives similar to the compound serve as precursors. These polymers exhibit unique properties like photoluminescence, which is crucial for materials science, specifically in developing new optical and electronic materials. For example, conjugated copolymers containing fluorene and carbazole units were synthesized to explore their optical and thermal properties, indicating the compound's relevance in materials research (Grigoras & Antonoaia, 2005).
Luminescent Properties and Polymer Synthesis
Research on the luminescent properties and synthesis of conjugated polymers using similar compounds has led to the development of materials with potential applications in electronics and photonics. Studies focusing on the synthesis of highly luminescent conjugated polymers through Suzuki polycondensation reactions provide a framework for understanding how the structural aspects of these compounds influence their optical properties and stability (Zhu et al., 2007).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(5-fluoro-2,3-dihydro-1,4-benzodioxin-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12-11(8-9)17-5-6-18-12/h7-8H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPKNRJIPLVLQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128531 | |
Record name | 5-Fluoro-2,3-dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-benzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101128531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1467057-24-4 | |
Record name | 5-Fluoro-2,3-dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-benzodioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1467057-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2,3-dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-benzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101128531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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